1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione
Overview
Description
“1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione” is a chemical compound with the molecular formula C3H3N3O6 . It is also known as "Trihydroxy-1,3,5-triazinane-2,4,6-trione" . It has a molecular weight of 177.072 Da .
Molecular Structure Analysis
The molecular structure of “1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione” includes nine hydrogen bond acceptors and three hydrogen bond donors . It has a density of 2.9±0.1 g/cm^3 and a molar refractivity of 29.7±0.3 cm^3 .Physical And Chemical Properties Analysis
“1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione” has a boiling point of 466.4±28.0 °C at 760 mmHg and a flash point of 235.8±24.0 °C . It has a polar surface area of 122 Å^2 and a molar volume of 60.1±3.0 cm^3 .Scientific Research Applications
Structural Analysis
1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione dihydrate has been analyzed in crystal structures, revealing its geometric parameters and intermolecular interactions. The structure is characterized by hydrogen bonds forming a three-dimensional network in the crystalline form, as evidenced by both crystallographic study and IR spectroscopic analysis (Dilović et al., 2007).
Synthesis and Characterization
The compound has been utilized as a primary material in the synthesis of derivatives such as 1,3,5-tris(2-nitroethyl)-1,3,5-triazinane-2,4,6-trione (TNEIC) and 1,3,5-tris(2-azidoethyl)-1,3,5-triazinane-2,4,6-trione (TAEIC). These derivatives were synthesized via nitration and azidonation, with the structure of the final products confirmed by IR, 1H NMR, and elemental analysis, and their thermal properties determined by DSC and TG (Liu Wei-xiao, 2009).
Applications in Molecular Design
The compound has been a cornerstone in the development of various nitrogen-containing compounds, playing a role as a surrogate for formaldimines in aminomethylation and cycloaddition reactions. The methodologies developed leverage the compound for constructing a variety of molecular architectures, showcasing its versatility in chemical synthesis (Jia‐Rong Chen et al., 2020).
Optical and Electronic Properties
The electronic structure and linear optical properties of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithione derivatives have been explored. The studies include synthesis, spectroscopic properties, and DFT calculations to understand the impact of oxygen-for-sulfur replacement on these properties, observing a bathochromic shift of absorption bands and changes in fluorescence quenching (Rabouel et al., 2020).
Reaction Dynamics and Properties
1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione and its derivatives have been studied for their reaction dynamics, particularly focusing on hydrogen sulfide scavenging. The rates of reactions and hydrolysis of various derivatives have been investigated using 1H NMR spectroscopy, contributing to a better understanding of their chemical behavior (Bakke & Buhaug, 2004).
properties
IUPAC Name |
1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O6/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIJDQIBCRZHFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)N(C(=O)N(C(=O)N1O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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